2,4,5-Tribromoimidazole
CAS No.: 2034-22-2
Cat. No.: VC21324751
Molecular Formula: C3HBr3N2
Molecular Weight: 304.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034-22-2 |
---|---|
Molecular Formula | C3HBr3N2 |
Molecular Weight | 304.77 g/mol |
IUPAC Name | 2,4,5-tribromo-1H-imidazole |
Standard InChI | InChI=1S/C3HBr3N2/c4-1-2(5)8-3(6)7-1/h(H,7,8) |
Standard InChI Key | JCGGPCDDFXIVQB-UHFFFAOYSA-N |
SMILES | C1(=C(N=C(N1)Br)Br)Br |
Canonical SMILES | C1(=C(N=C(N1)Br)Br)Br |
Introduction
Chemical Identity and Structure
2,4,5-Tribromoimidazole (CAS No. 2034-22-2) is a halogenated imidazole with molecular formula C₃HBr₃N₂ and molecular weight of 304.77 g/mol . The compound features an imidazole ring with bromine substituents at positions 2, 4, and 5, while position 1 contains a hydrogen attached to nitrogen. Its IUPAC name is 2,4,5-tribromo-1H-imidazole .
The compound has several synonyms in scientific literature, including 1H-Imidazole, 2,4,5-tribromo- and 2,4,5-tribromo-imidazol . Its structure can be represented by the SMILES notation C1(=C(N=C(N1)Br)Br)Br or BrC1=NC(Br)=C(Br)N1, indicating the placement of bromine atoms around the five-membered heterocyclic ring .
Physical Properties
These physical properties indicate that 2,4,5-Tribromoimidazole is a stable compound under normal laboratory conditions, though proper storage at cooler temperatures (2-8°C) is recommended to maintain its integrity over extended periods .
Chemical Reactivity
One of the most significant aspects of 2,4,5-Tribromoimidazole is its chemical reactivity, particularly in transmetallation reactions. The bromine atoms serve as excellent leaving groups for various substitution reactions, making this compound valuable in organic synthesis.
Halogen-Metal Exchange Reactions
Research has demonstrated that 2,4,5-Tribromoimidazole undergoes selective halogen-metal exchange reactions with organolithium reagents such as butyllithium . These reactions typically show regioselectivity, with the bromine at the C-2 position being preferentially replaced:
This regioselectivity makes 2,4,5-Tribromoimidazole an excellent starting material for preparing specifically substituted imidazole derivatives.
Synthesis of Deuterated Derivatives
The compound can be used to prepare deuterated imidazole derivatives, which are valuable in mechanistic studies and as internal standards in analytical chemistry. One such application involves the synthesis of 4,5-dibromo[2-²H₁]imidazoles by treating 1-protected 2,4,5-tribromoimidazoles with butyllithium followed by deuterium oxide .
Preparation of Imidazole Carbaldehydes
2,4,5-Tribromoimidazole serves as a key precursor in the synthesis of 4-bromoimidazole-2-carbaldehydes. This transformation involves treatment with butyllithium followed by careful addition of water to generate a monolithiated intermediate, which is then quenched with DMF:
"We prepared the 1-protected 4-bromoimidazole-2-carbaldehydes 8 (45%), 9 (65%) and 10 (62%) from the corresponding 2,4,5-tribromoimidazole through their reaction with 2.1 mol equiv. of butyllithium followed by careful addition of 1 mol equiv. of water to the resulting mixture, equilibration of the mixture of monolithiated compounds to the more stable 2-isomer, and quenching the mixture with DMF."
These carbaldehydes are versatile intermediates for further synthetic transformations, expanding the utility of 2,4,5-Tribromoimidazole in organic synthesis.
Related Compounds and Derivatives
While 2,4,5-Tribromoimidazole itself has specific applications, it is part of a broader family of halogenated imidazoles with diverse properties and uses.
Protected Derivatives
Protection of the NH group in 2,4,5-Tribromoimidazole is often necessary for selective reactions. Protected derivatives include:
These protected forms are particularly useful in regioselective lithiation reactions and subsequent transformations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume